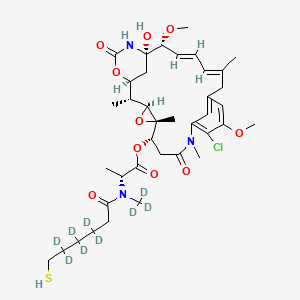
Mizolastine-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mizolastine-13C,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Mizolastine, which is a second-generation non-sedating antihistamine used to treat symptoms of allergic rhinoconjunctivitis and urticaria . The isotopic labeling with carbon-13 and deuterium makes this compound particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mizolastine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Mizolastine molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. The reaction conditions typically involve the use of deuterated solvents and carbon-13 labeled reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive isotopically labeled reagents .
Analyse Des Réactions Chimiques
Types of Reactions: Mizolastine-13C,d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Applications De Recherche Scientifique
Mizolastine-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Mizolastine in the body.
Drug Metabolism: Used to trace the metabolic pathways and identify metabolites of Mizolastine.
Biological Studies: Used in studies involving histamine H1 receptor antagonism and its effects on allergic reactions.
Industrial Applications: Used in the development of new antihistamine drugs and formulations.
Mécanisme D'action
Mizolastine-13C,d3 exerts its effects by selectively antagonizing peripheral histamine H1 receptors. This prevents histamine from binding to its receptors, thereby inhibiting the histamine-induced symptoms of allergic reactions, such as itching, swelling, and redness . Additionally, this compound inhibits the release of histamine from mast cells and the migration of neutrophils, further contributing to its antiallergic properties .
Comparaison Avec Des Composés Similaires
Mizolastine: The non-labeled parent compound.
Cetirizine: Another second-generation non-sedating antihistamine.
Loratadine: A second-generation antihistamine with similar uses.
Uniqueness: Mizolastine-13C,d3 is unique due to its isotopic labeling with carbon-13 and deuterium, which makes it particularly valuable in scientific research. The isotopic labeling allows for precise tracing and quantification in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C24H25FN6O |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-(trideuterio(113C)methyl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32)/i1+1D3 |
Clé InChI |
PVLJETXTTWAYEW-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 |
SMILES canonique |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)


![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)








